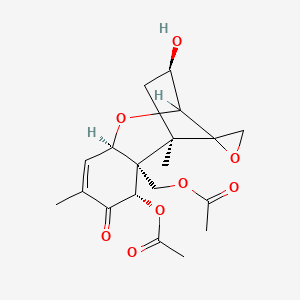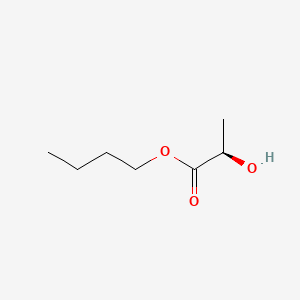
Hexasodium 3,3'-(carbonylbis(imino(1-hydroxy-3-sulphonatonaphthalene-6,2-diyl)azo))bis(6-hydroxy-5-sulphonatobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] involves multiple steps, including the diazotization of aromatic amines followed by coupling reactions with sulfonated naphthalene derivatives. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise addition of reagents and the use of catalysts to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated benzoates, while reduction could produce simpler aromatic compounds.
Applications De Recherche Scientifique
Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a marker in molecular biology experiments.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
- Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate]
Uniqueness
What sets Hexasodium 3,3’-[carbonylbis[imino(1-hydroxy-3-sulfonatonaphthalene-6,2-diyl)azo]]bis[6-hydroxy-5-sulfonatobenzoate] apart from similar compounds is its unique combination of functional groups and its stability under various conditions. This makes it particularly valuable in applications requiring high precision and reliability.
Propriétés
Numéro CAS |
84041-78-1 |
|---|---|
Formule moléculaire |
C35H18N6Na6O21S4 |
Poids moléculaire |
1124.8 g/mol |
Nom IUPAC |
hexasodium;5-[[6-[[6-[(3-carboxylato-4-hydroxy-5-sulfonatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-hydroxy-3-sulfonatobenzoate |
InChI |
InChI=1S/C35H24N6O21S4.6Na/c42-29-21(33(46)47)9-17(11-25(29)65(57,58)59)38-40-27-23(63(51,52)53)7-13-5-15(1-3-19(13)31(27)44)36-35(50)37-16-2-4-20-14(6-16)8-24(64(54,55)56)28(32(20)45)41-39-18-10-22(34(48)49)30(43)26(12-18)66(60,61)62;;;;;;/h1-12,42-45H,(H,46,47)(H,48,49)(H2,36,37,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
Clé InChI |
NXPZZIZRNNZOOS-UHFFFAOYSA-H |
SMILES canonique |
C1=CC2=C(C(=C(C=C2C=C1NC(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC(=C(C(=C5)S(=O)(=O)[O-])O)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC(=C(C(=C6)S(=O)(=O)[O-])O)C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















